

Icatibant Acetate's effect on the kallikrein-kinin system

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Compound of Interest

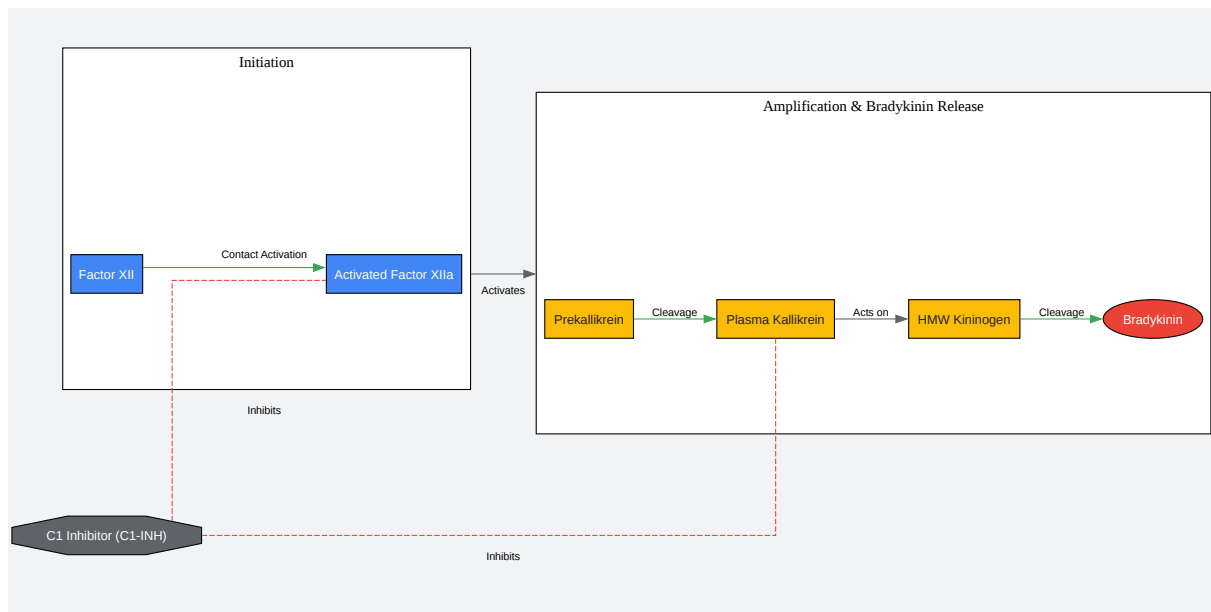
Compound Name: *Icatibant Acetate*

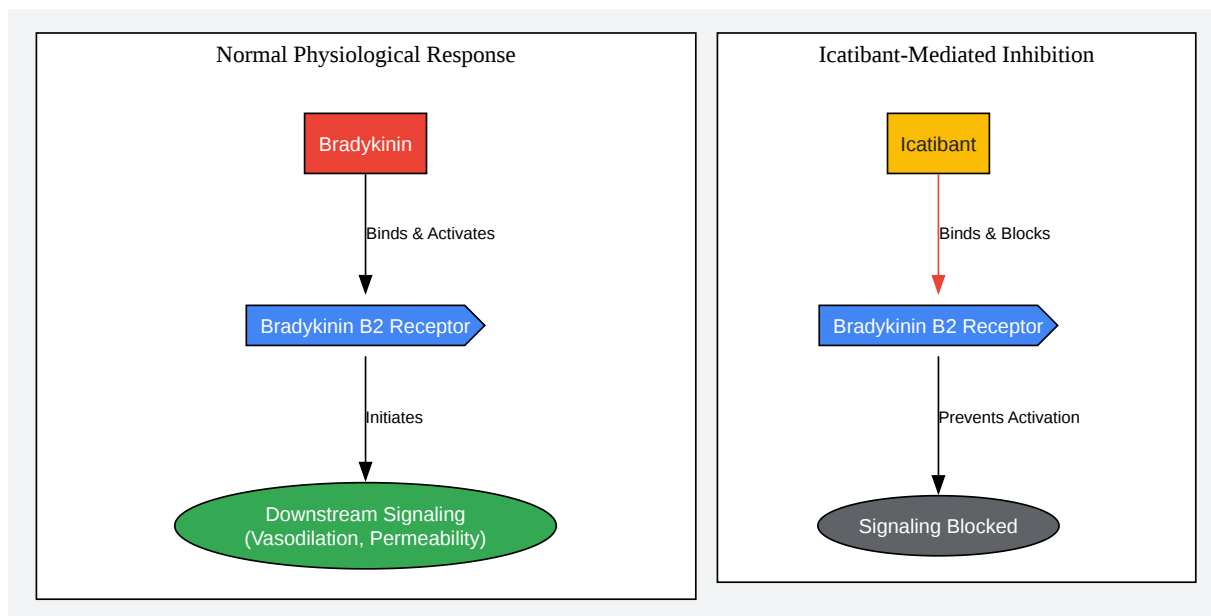
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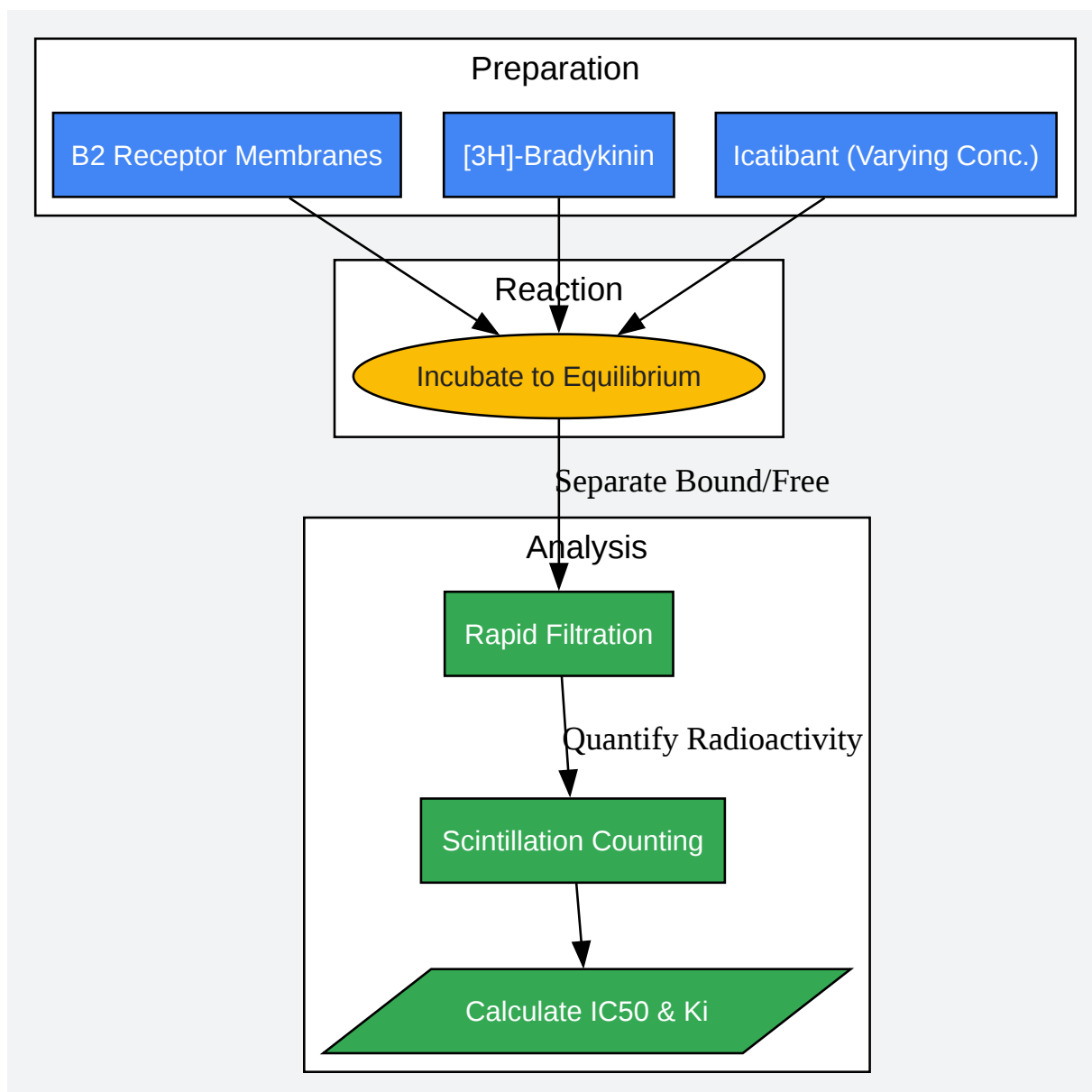
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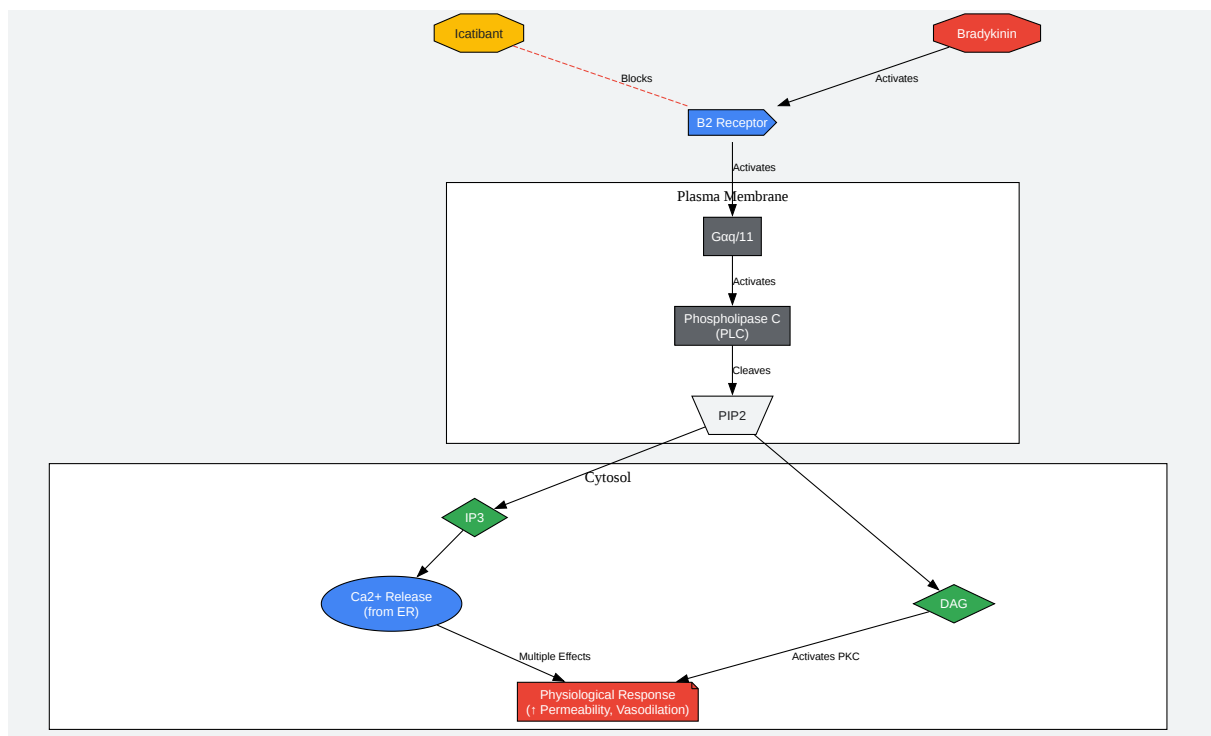
The Kallikrein-Kinin System (KKS) Cascade

The KKS is initiated through the activation of factor XII (Hageman factor) which, in turn, converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin. Bradykinin is a short-lived peptide that exerts its physiological effects locally before being rapidly degraded by peptidases, primarily angiotensin-converting enzyme (ACE). In patients with HAE, a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unchecked activation of factor XII and plasma kallikrein, resulting in excessive bradykinin production.









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